molecular formula C21H14BrFN2OS B11979768 3-(4-Bromophenyl)-2-((2-fluorobenzyl)thio)-4(3H)-quinazolinone

3-(4-Bromophenyl)-2-((2-fluorobenzyl)thio)-4(3H)-quinazolinone

Cat. No.: B11979768
M. Wt: 441.3 g/mol
InChI Key: UWZHHNXWJGQUBE-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-2-((2-fluorobenzyl)thio)-4(3H)-quinazolinone is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-2-((2-fluorobenzyl)thio)-4(3H)-quinazolinone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Bromophenyl Group: This step involves the bromination of the phenyl ring using bromine or other brominating agents.

    Attachment of the Fluorobenzylthio Group: This can be done through a nucleophilic substitution reaction where a fluorobenzylthiol reacts with the quinazolinone core.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the quinazolinone core or the bromophenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced quinazolinone derivatives.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-2-((2-fluorobenzyl)thio)-4(3H)-quinazolinone may involve interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to its observed biological effects. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-2-((2-fluorobenzyl)thio)-4(3H)-quinazolinone
  • 3-(4-Methylphenyl)-2-((2-fluorobenzyl)thio)-4(3H)-quinazolinone
  • 3-(4-Nitrophenyl)-2-((2-fluorobenzyl)thio)-4(3H)-quinazolinone

Uniqueness

3-(4-Bromophenyl)-2-((2-fluorobenzyl)thio)-4(3H)-quinazolinone is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potency and selectivity in various applications.

Properties

Molecular Formula

C21H14BrFN2OS

Molecular Weight

441.3 g/mol

IUPAC Name

3-(4-bromophenyl)-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-one

InChI

InChI=1S/C21H14BrFN2OS/c22-15-9-11-16(12-10-15)25-20(26)17-6-2-4-8-19(17)24-21(25)27-13-14-5-1-3-7-18(14)23/h1-12H,13H2

InChI Key

UWZHHNXWJGQUBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br)F

Origin of Product

United States

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